Cas no 80-07-9 (4,4'-Dichlorodiphenyl sulfone)

4,4'-Dichlorodiphenyl sulfone is a high-purity organic compound widely used as a key intermediate in the synthesis of specialty polymers, particularly polysulfones and polyethersulfones. Its rigid aromatic structure and sulfone linkage contribute to the exceptional thermal stability, chemical resistance, and mechanical strength of the resulting materials. The compound's symmetrical dichloro-substituted phenyl groups enhance reactivity in polycondensation reactions, enabling precise control over polymer properties. It is also employed in pharmaceutical and agrochemical applications due to its role as a versatile building block. The high melting point and low solubility in common solvents make it suitable for high-temperature processing. Strict quality control ensures consistency for industrial-scale applications.
4,4'-Dichlorodiphenyl sulfone structure
4,4'-Dichlorodiphenyl sulfone structure
Product Name:4,4'-Dichlorodiphenyl sulfone
CAS No:80-07-9
MF:C12H8Cl2O2S
MW:287.161720275879
MDL:MFCD00000619
CID:34196
PubChem ID:6625
Update Time:2026-01-21

4,4'-Dichlorodiphenyl sulfone Chemical and Physical Properties

Names and Identifiers

    • Bis(4-chlorophenyl) sulphone
    • 1,1'-sulfonylbis(4-chlorobenzene)
    • 4,4'-dichlorophenyl sulfone
    • 4-chloro-1-(4-chlorophenylsulfonyl)benzene
    • p-chlorophenyl sulfone
    • bis(p-chlorophenyl) sulfone
    • 4,4'-Dichloro Biphenyl Sulfone
    • 4,4'-dichlorodiphenyl sulfone
    • 4,4'-Dichloro Diphenyl Sulphone
    • 1-Chloro-4-[(4-chlorophenyl)sulfonyl]benzene
    • 4,4’-Dichlorodiphenyl Sulfone
    • Bis(4-chlorophenyl) Sulfone
    • 1-chloro-4-(4-chlorophenyl)sulfonylbenzene
    • 4-Chlorophenyl sulfone
    • Sulfonyl-1,1'-bis(4-chlorobenzene)
    • p,p'-Dichlorodiphenyl sulfone
    • Sulfone, bis(p-chlorophenyl)
    • 4,4'-sulfonylbis(chlorobenzene)
    • Benzene, 1,1'-sulfonylbis[4-chloro-
    • 4,4'-Dichlorodiphenylsulfone
    • Di-p-chlorophenyl sulfone
    • 4,4'-Dichlorodiphenyl sulphone
    • UNII
    • 4,4'-DICHLORODIPHENYL SULFONE [HSDB]
    • AMY40783
    • AI3-02901
    • LS-1789
    • WLN: GR DSWR DG
    • InChI=1/C12H8Cl2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8
    • MFCD00000619
    • FT-0617041
    • 4,4[-Dichlorodiphenyl sulphone]
    • CAS-80-07-9
    • CS-0071002
    • 4,4'-dichloro diphenyl sulfone
    • NCGC00090750-02
    • Tox21_400008
    • STK279748
    • UNII-5U49794253
    • 4,4'-Dichlorodiphenyl Sulfone 100 microg/mL in Acetonitrile
    • NSC-50730
    • Bis(4-chlorophenyl)sulphone
    • 80-07-9
    • NSC-23899
    • W-104252
    • HSDB 5233
    • Z56858060
    • bis(4-chlorophenyl)sulfone
    • BRN 2052955
    • Benzene,1'-sulfonylbis[4-chloro-
    • SMR000568488
    • 1-chloro-4-(4-chlorobenzenesulfonyl)benzene
    • NSC38759
    • EINECS 201-247-9
    • NSC 23899
    • NCGC00090750-05
    • AKOS001053313
    • NCGC00090750-04
    • 4,4/'-Dichlorodiphenyl sulfone
    • NSC7207
    • 1-Chloro-4-[(4-chlorophenyl)sulfonyl]benzene #
    • CHEMBL1334784
    • B0810
    • Q4637049
    • CCRIS 8813
    • HMS3039H07
    • EN300-100311
    • DS-13151
    • 1-chloro-4-(4-chlorophenyl)sulfonyl-benzene
    • NSC-7207
    • NCGC00090750-03
    • NSC50730
    • 5U49794253
    • Bis(4-chlorophenyl) sulfone, 98%
    • NSC23899
    • F0701-0150
    • MLS001065613
    • DTXCID004986
    • NSC-38759
    • SCHEMBL22742
    • AI3-01386
    • Sulfonyl bis(4-chlorobenzene)
    • AE-848/30709029
    • Benzene, 1,1'-sulfonylbis(4-chloro-
    • BBL000098
    • NCGC00090750-01
    • D71229
    • DTXSID9024986
    • EC 201-247-9
    • bis(4-chlorphenyl)sulfon
    • NS00003990
    • 1,1′-Sulfonylbis[4-chlorobenzene] (ACI)
    • Sulfone, bis(p-chlorophenyl) (6CI, 8CI)
    • 4,4′-Dichlorodiphenyl sulfone
    • B 0810
    • NSC 38759
    • NSC 50730
    • NSC 7207
    • p,p′-Dichlorodiphenyl sulfone
    • 1ST14238
    • DB-056405
    • 1ST14238-1000
    • 4,4'-Dichlorodiphenyl sulfone
    • MDL: MFCD00000619
    • Inchi: 1S/C12H8Cl2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H
    • InChI Key: GPAPPPVRLPGFEQ-UHFFFAOYSA-N
    • SMILES: O=S(C1C=CC(Cl)=CC=1)(C1C=CC(Cl)=CC=1)=O
    • BRN: 2052955

Computed Properties

  • Exact Mass: 285.96200
  • Monoisotopic Mass: 285.962
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 42.5
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Rhombohedral crystals
  • Density: 1.54g/cm3
  • Melting Point: 148.0 to 151.0 deg-C
  • Boiling Point: 250 °C/10 mmHg(lit.)
  • Flash Point: 233 ºC
  • Refractive Index: 1.61
  • Water Partition Coefficient: <0.1 g/100 mL at 20 ºC
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 42.52000
  • LogP: 4.90700
  • Sensitiveness: Moisture Sensitive
  • Solubility: Insoluble in water, slightly soluble in cold ethanol, sublimable.

4,4'-Dichlorodiphenyl sulfone Security Information

4,4'-Dichlorodiphenyl sulfone Customs Data

  • HS CODE:29309070
  • Customs Data:

    China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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4,4'-Dichlorodiphenyl sulfone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium bromate Catalysts: 1-Butyl-3-methylimidazolium hydrogen sulfate Solvents: Water ;  30 min, 80 °C
Reference
The highly selective metal-free oxidation of sulfides, tellurides and phosphines using sodium bromate in the presence of recyclable ionic liquid [bmim]HSO4, at 80 °.
Rajeswari, M.; et al, Journal of Chemical Research, 2016, 40(7), 442-444

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Diphenyl disulfide ,  Palladium Solvents: Methanol ,  Water ;  6 h, 100 °C
Reference
Synthesis and nano-Pd catalyzed chemoselective oxidation of symmetrical and unsymmetrical sulfides
Li, Xing; et al, Organic & Biomolecular Chemistry, 2019, 17(11), 3048-3055

Production Method 3

Reaction Conditions
1.1 Reagents: Cupric acetate Solvents: Acetonitrile ;  rt → 60 °C; 3 h, 60 °C
Reference
Synthesis of biarylsulfones by homo-coupling of sodium arylsulfinate
Zhang, Siyi; et al, Huaxue Tongbao, 2014, 77(12), 1240-1243

Production Method 4

Reaction Conditions
Reference
Synthesis and reactions of arylcarboxylic fluorosulfonic acid anhydrides
Effenberger, Franz; et al, Chemische Berichte, 1981, 114(5), 1967-71

Production Method 5

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid ;  24 h, 160 °C
Reference
Triflic-Acid-Catalyzed Friedel-Crafts Reaction for the Synthesis of Diaryl Sulfones
Falconnet, Alban ; et al, European Journal of Organic Chemistry, 2022, 2022(26),

Production Method 6

Reaction Conditions
1.1 Reagents: Water ,  Selectfluor Solvents: Acetonitrile ;  12 h, rt
Reference
Switchable Synthesis of Sulfoxides, Sulfones and Thiosulfonates through Selectfluor-Promoted Oxidation with H2O as O-Source
Guo, Xuqiang; et al, Synthesis, 2022, 54(8), 1996-2004

Production Method 7

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: Acetonitrile ;  3 h, 60 °C
Reference
Synthesis of symmetrical diaryl sulfones by homocoupling of sodium arylsulfinates
Peng, Yao, Journal of Chemical Research, 2014, 38(5), 265-268

Production Method 8

Reaction Conditions
1.1 Catalysts: Cupric acetate Solvents: N-Methyl-2-pyrrolidone ;  rt → 100 °C; 3 h, 100 °C
Reference
Cu(OAc)2 mediated homo-coupling with arylsulfonyl hydrazides to synthesize biarylsulfone
Wang, Jianwei; et al, Youji Huaxue, 2014, 34(4), 767-773

Production Method 9

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  3 h, rt
1.2 Reagents: Water ;  rt
Reference
Regiospecific Cleavage of S-N Bonds in Sulfonyl Azides: Sulfonyl Donors
Zhang, Zhiguo ; et al, Journal of Organic Chemistry, 2019, 84(7), 3919-3926

Production Method 10

Reaction Conditions
Reference
Preparation of bis(4-chlorophenyl)sulfone
, Germany, , ,

Production Method 11

Reaction Conditions
Reference
Diaryl sulfones
, World Intellectual Property Organization, , ,

Production Method 12

Reaction Conditions
1.1 Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ;  2 - 3 h, 40 °C; 40 °C → rt
Reference
Ionic liquid-accelerated arylation of sodium arenesulfinates with diaryliodonium salts used for the synthesis of diaryl sulfones
Wang, Feng-Yan; et al, Journal of Chemical Research, 2003, (10), 620-621

Production Method 13

Reaction Conditions
1.1 Reagents: Sulfur trioxide
Reference
Preparation of bis(4-chlorophenyl)sulfone
, Germany, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Tetraethylammonium tetrafluoroborate Solvents: Acetonitrile ,  Water ;  5 h, rt
Reference
Catalyst-Free Electrochemical Sulfonylation of Organoboronic Acids
Yao, Weiwei; et al, Journal of Organic Chemistry, 2023, 88(4), 2296-2305

Production Method 15

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Solvents: Diethyl ether
Reference
Hypervalent iodine in synthesis. Part 67. A convenient method for the synthesis of diaryl sulfones by palladium-catalysed arylation of sodium arenesulfinates with diaryliodonium salts
Zhou, Tao; et al, Journal of Chemical Research, 2000, (10), 474-475

Production Method 16

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Potassium pyrosulfite Catalysts: Palladium diacetate ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Dimethylformamide ;  rt → 100 °C; 20 h, 100 °C
Reference
Palladium-catalyzed One-step Synthesis of Symmetrical Diaryl Sulfones from Aryl Halides and a Sulfur Dioxide Surrogate
Tanaka, Hiromichi; et al, Chemistry Letters, 2019, 48(8), 760-763

Production Method 17

Reaction Conditions
Reference
Methyl arylsulfonyl sulfates, intermediates in the synthesis of aromatic sulfones
Joly, Robert; et al, Recueil des Travaux Chimiques des Pays-Bas et de la Belgique, 1959, 78, 527-33

Production Method 18

Reaction Conditions
Reference
Composition of the reaction mixture in the synthesis of 4-methyl-4'-chlorodiphenyl sulfone studied by using sulfur-35 trioxide
Andrashchuk, N. P.; et al, Zhurnal Organicheskoi Khimii, 1992, 28(3), 540-4

Production Method 19

Reaction Conditions
1.1 Reagents: Sulfur trioxide
2.1 -
Reference
Synthesis and reactions of arylcarboxylic fluorosulfonic acid anhydrides
Effenberger, Franz; et al, Chemische Berichte, 1981, 114(5), 1967-71

4,4'-Dichlorodiphenyl sulfone Raw materials

4,4'-Dichlorodiphenyl sulfone Preparation Products

4,4'-Dichlorodiphenyl sulfone Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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4,4'-Dichlorodiphenyl sulfone Spectrogram

GC-MS
GC-MS
13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Additional information on 4,4'-Dichlorodiphenyl sulfone

Introduction to 4,4'-Dichlorodiphenyl sulfone (CAS No. 80-07-9)

4,4'-Dichlorodiphenyl sulfone, with the chemical formula C₁₂H₆Cl₂O₂S and CAS number 80-07-9, is a significant organic compound widely recognized for its versatile applications in pharmaceuticals, agrochemicals, and material science. This compound belongs to the sulfone class, characterized by a sulfur atom double-bonded to two oxygen atoms and linked to two aromatic rings. The presence of chlorine substituents on the aromatic rings enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

The synthesis of 4,4'-Dichlorodiphenyl sulfone typically involves the chlorination of diphenyl sulfone or the reaction of 4,4'-dichlorobenzoyl chloride with sodium bisulfite. Its structural framework allows for further functionalization, enabling the development of a wide range of derivatives with tailored properties. These derivatives have found applications in various industries due to their stability and compatibility with different chemical environments.

In recent years, 4,4'-Dichlorodiphenyl sulfone has garnered attention in the field of medicinal chemistry. Researchers have explored its potential as a precursor in the synthesis of biologically active molecules. For instance, studies have demonstrated its utility in constructing heterocyclic compounds that exhibit antimicrobial and anti-inflammatory properties. The chlorine atoms on the aromatic rings can be selectively modified to introduce other functional groups, facilitating the development of novel therapeutic agents.

One of the most compelling aspects of 4,4'-Dichlorodiphenyl sulfone is its role in polymer science. It serves as a monomer or intermediate in the production of high-performance polymers with enhanced thermal stability and mechanical strength. These polymers are particularly valuable in aerospace and automotive industries where durability under extreme conditions is paramount. The sulfone linkage contributes to the rigidity of the polymer backbone, while the chlorine substituents improve flame retardancy.

Recent advancements in green chemistry have also highlighted the importance of 4,4'-Dichlorodiphenyl sulfone as a sustainable building block. Researchers are investigating methods to minimize waste and energy consumption during its synthesis. For example, catalytic processes have been developed to improve yield while reducing hazardous byproducts. Such innovations align with global efforts to promote environmentally friendly manufacturing practices.

The pharmaceutical industry has been particularly interested in exploring the pharmacological potential of derivatives of 4,4'-Dichlorodiphenyl sulfone. Compounds derived from this scaffold have shown promise in preclinical studies as inhibitors of certain enzymes implicated in metabolic disorders. The ability to modify both aromatic rings and the sulfone core allows for fine-tuning of biological activity, making it a versatile platform for drug discovery.

In addition to its applications in medicine and materials science, 4,4'-Dichlorodiphenyl sulfone has been studied for its role in nanotechnology. Its ability to form stable complexes with metal ions has led to its use in designing metal-organic frameworks (MOFs) with specific functionalities. These MOFs have applications in gas storage, separation technologies, and catalysis.

The future prospects for 4,4'-Dichlorodiphenyl sulfone are promising, with ongoing research focusing on expanding its utility across multiple domains. As synthetic methodologies continue to evolve, new derivatives and applications are likely to emerge. The compound's unique structural features make it a valuable asset for chemists and engineers working on cutting-edge technologies.

In conclusion, 4,4'-Dichlorodiphenyl sulfone (CAS No. 80-07-9) is a multifaceted compound with significant contributions across pharmaceuticals, polymers, and nanotechnology. Its versatility stems from its structural framework and reactivity patterns, which enable diverse functionalization strategies. As research progresses, 4, 4'-Dichlorodiphenyl sulfone will undoubtedly continue to play a crucial role in advancing scientific and industrial innovations.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:80-07-9)4,4'-二氯二苯砜
LE8332705;LE11639;LE6093
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Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
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Suzhou Senfeida Chemical Co., Ltd
(CAS:80-07-9)4,4'-Dichlorodiphenyl sulfone
sfd21186
Purity:99.9%
Quantity:200kg
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